molecular formula C20H16N2O3 B2451059 4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile CAS No. 1448070-53-8

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile

Cat. No.: B2451059
CAS No.: 1448070-53-8
M. Wt: 332.359
InChI Key: GKCVGRVGVVQFJS-UHFFFAOYSA-N
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Description

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile is a synthetic organic compound featuring a spirocyclic scaffold that integrates chroman and pyrrolidin rings. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Spirocyclic cores, such as those found in related 4-oxospiro[chroman-2,4'-piperidine] derivatives , are frequently employed as privileged structures in drug discovery due to their three-dimensionality and potential for high selectivity and affinity toward biological targets . These compounds are often used as key intermediates in synthesizing more complex molecules for biological testing . The benzonitrile carbonyl moiety attached to the spiro system suggests this compound could act as a potential enzyme inhibitor or a building block for creating targeted chemical libraries. Researchers can utilize this compound in high-throughput screening campaigns to identify new lead compounds or as a precursor for further synthetic modification to explore structure-activity relationships (SAR). Handling should be conducted by qualified personnel in a controlled laboratory setting, utilizing appropriate engineering controls and personal protective equipment, in line with general safety protocols for handling laboratory chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCVGRVGVVQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirocyclic skeleton with moderate enantioselectivity. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are involved in bacterial replication and cell cycle regulation, respectively . These interactions can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile include other spirocyclic oxindoles and chromene derivatives. For example:

Biological Activity

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements of chroman and pyrrolidine, contributing to its pharmacological properties. The molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molecular weight of approximately 304.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Antioxidant Activity : The presence of the chroman moiety suggests possible antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against certain bacterial strains.
Neuroprotective Potentially protects neuronal cells from degeneration.
Antioxidant Reduces oxidative stress markers in cellular models.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Effects :
    • Research published in Neuroscience Letters indicated that this compound could reduce neuronal apoptosis in models of neurodegeneration induced by oxidative stress. It was found to decrease levels of reactive oxygen species (ROS) significantly .
  • Antimicrobial Properties :
    • A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., kinases or proteases). Docking scores correlate with experimental IC₅₀ values in spiro-pyrrolidine analogs .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) validate binding poses .
  • Quantitative Structure-Activity Relationship (QSAR) : Models based on Hammett constants or LogP values optimize substituent selection for enhanced activity .

How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed methodologically?

Advanced Research Question
Contradictions arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
  • Cross-validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) .
  • Purity verification : Re-test compounds after HPLC purification to exclude degradation products .

What strategies can be employed to study the structure-activity relationship (SAR) of derivatives of this compound?

Advanced Research Question

  • Functional group substitution : Replace the benzonitrile with cyanoamide or modify the pyrrolidin ring’s substituents. For example, chlorophenyl groups enhanced NF-κB inhibition by 40% in analogs .
  • Bioisosteric replacement : Swap the chroman oxygen with sulfur to assess metabolic stability .
  • In vitro testing : Prioritize derivatives with >80% purity in dose-response assays (0.1–100 µM range) .

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